molecular formula C20H32O2 B14858193 17-Methylandrost-5-ene-3,17-diol

17-Methylandrost-5-ene-3,17-diol

Cat. No.: B14858193
M. Wt: 304.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-UHFFFAOYSA-N
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Description

17-Methylandrost-5-ene-3,17-diol is a synthetic anabolic steroid with the molecular formula C20H32O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylandrost-5-ene-3,17-diol typically involves the addition reaction of dehydroepiandrosterone acetate with methyl iodide-magnesium (Grignard reagent), followed by hydrolysis . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield.

Chemical Reactions Analysis

Types of Reactions

17-Methylandrost-5-ene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

17-Methylandrost-5-ene-3,17-diol is a unique compound with structural modifications that enhance its anabolic properties while reducing androgenic effects. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a reference compound for studying steroidal structures and reactions. It is a model for understanding how similar compounds behave under various conditions.
  • Biology This compound is studied for its effects on cellular processes and hormone regulation and its potential as a therapeutic agent for hormone-related disorders.
  • Medicine It has been investigated for its anabolic properties and is considered for treating conditions like muscle wasting and osteoporosis.
  • Industry The compound is used to produce other steroidal drugs and as a precursor in synthesizing more complex molecules.

Reactions

This compound undergoes various chemical reactions.

  • Oxidation Conversion to ketones or carboxylic acids.
  • Reduction Formation of alcohols or alkanes.
  • Substitution Replacement of functional groups with others.

Common reagents used in these reactions include:

  • Oxidizing agents Potassium permanganate and chromium trioxide.
  • Reducing agents Lithium aluminum hydride and sodium borohydride.
  • Substitution reagents Halogens and alkylating agents.

The products of these reactions depend on the specific conditions and reagents used; oxidation can yield ketones, while reduction can produce alcohols.

This compound can be converted into testosterone via the action of 17β-hydroxysteroid dehydrogenase, which catalyzes the oxidation of the hydroxyl group at the 17 position. It can also participate in esterification reactions to form esters that enhance its lipophilicity and bioavailability.

Other Applications

  • Pharmaceuticals It is used in hormone replacement therapies for individuals with low testosterone levels.
  • Sports Nutrition It is marketed as a dietary supplement.

Mechanism of Action

The mechanism of action of 17-Methylandrost-5-ene-3,17-diol involves its interaction with androgen receptors in the body. It binds to these receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects. The molecular targets include various enzymes and signaling pathways involved in protein synthesis and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 17-Methyltestosterone
  • Methandriol
  • Androstenediol

Uniqueness

17-Methylandrost-5-ene-3,17-diol is unique due to its specific structural modifications, which enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBCPJQPDHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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